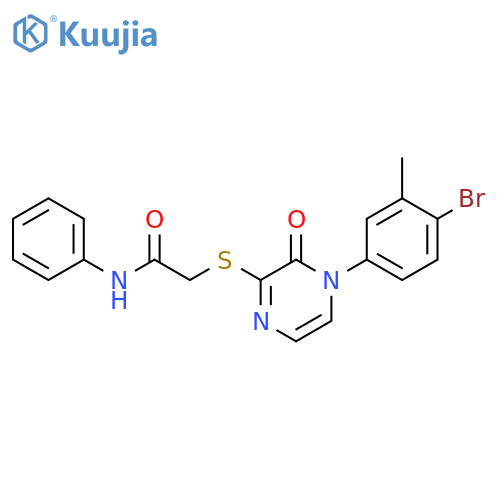Cas no 899758-84-0 (2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide)
2-{4-(4-ブロモ-3-メチルフェニル)-3-オキソ-3,4-ジヒドロピラジン-2-イルスルファニル}-N-フェニルアセトアミドは、高度に特異的な化学構造を有する有機化合物です。ブロモ基とメチル基を有する芳香環、ピラジン骨格、およびフェニルアセトアミド部位から構成され、医薬品中間体や生物活性分子の合成において重要な役割を果たします。特に、チオエーテル結合とアミド基の存在により、分子の安定性と反応性が向上しています。この化合物は、創薬研究において標的タンパク質との相互作用に優れた特性を示し、構造活性相関(SAR)研究に有用です。また、結晶性が良好なため、X線結晶構造解析にも適しています。

899758-84-0 structure
商品名:2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide
CAS番号:899758-84-0
MF:C19H16BrN3O2S
メガワット:430.318242073059
CID:5488024
2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
- 2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide
-
- インチ: 1S/C19H16BrN3O2S/c1-13-11-15(7-8-16(13)20)23-10-9-21-18(19(23)25)26-12-17(24)22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24)
- InChIKey: ZNOKNUBYYSWTSD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1)(=O)CSC1=NC=CN(C2=CC=C(Br)C(C)=C2)C1=O
2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2696-0530-15mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-3mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-4mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-10mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-5mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-2μmol |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-2mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-10μmol |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-1mg |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2696-0530-5μmol |
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide |
899758-84-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
899758-84-0 (2-{4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-phenylacetamide) 関連製品
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
